molecular formula C10H14N2O2 B189095 2-Tert-butyl-5-nitroaniline CAS No. 103392-84-3

2-Tert-butyl-5-nitroaniline

Cat. No. B189095
M. Wt: 194.23 g/mol
InChI Key: WDAPBIPOUWCMPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-5-nitroaniline is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is a product with 95% purity .


Synthesis Analysis

A metal-free, acid-free, and chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines has been developed. tert-Butyl nitrite (TBN) efficiently promotes the synthesis of N-nitrosoanilines, nitroanilines, and N-nitroso-nitroanilines with good to excellent yields and chemoselectivities .


Molecular Structure Analysis

The InChI code for 2-Tert-butyl-5-nitroaniline is 1S/C10H14N2O2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,11H2,1-3H3 .


Physical And Chemical Properties Analysis

2-Tert-butyl-5-nitroaniline is a powder with a melting point of 71-72°C . The storage temperature is room temperature .

Scientific Research Applications

  • Molecular Probes and Labels : Nitroxides like 2-Tert-butyl-5-nitroaniline are used as molecular probes and labels in biophysics, structural biology, and biomedical research. Their redox properties, which are critical for these applications, depend on ring size and the effects of substituents (Zhurko et al., 2020).

  • Synthesis of Water-Soluble Stable Free Radicals : 2-Tert-butyl-5-nitroaniline derivatives are used in the synthesis of highly water-soluble nitroxides, which are important for biomedical applications due to their stability in water at different pH levels (Marx & Rassat, 2002).

  • Organic Synthesis : It plays a role in the regioselective ring nitration of N-alkyl anilines, yielding useful N-nitroso N-alkyl nitroanilines and N-alkyl phenylenediamines. This indicates its utility in various organic synthesis pathways (Chaudhary et al., 2018).

  • Magnetic Materials : 2-Tert-butyl-5-nitroaniline derivatives are utilized in synthesizing stable nitroxide radicals for magnetic materials. These materials demonstrate interesting magnetic properties due to their molecular structure (Ferrer et al., 2001).

  • Environmental Chemistry : Its derivatives, like butralin, are studied for environmental impact and biotransformation by specific bacteria, indicating its relevance in environmental chemistry and bioremediation (Ghatge et al., 2020).

  • Versatility in Organic Reactions : 2-Tert-butyl-5-nitroaniline is involved in various organic transformations like nitrosation, oximation, diazotization, and oxidation due to its ability to activate molecular oxygen (Li & Jia, 2017).

  • Chemoselective Nitration : It's used for chemoselective nitration, particularly in phenols, which is important in creating specific chemical compounds with minimal side reactions (Koley et al., 2009).

  • Synthesis of Biologically Active Compounds : 2-Tert-butyl-5-nitroaniline derivatives are intermediates in synthesizing compounds with biological activity, demonstrating its role in medicinal chemistry (Liu Ya-hu, 2010).

Safety And Hazards

The safety information for 2-Tert-butyl-5-nitroaniline includes several hazard statements: H302, H315, H319, H335 . These correspond to the following hazards: harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-tert-butyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAPBIPOUWCMPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356550
Record name 2-tert-butyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-5-nitroaniline

CAS RN

103392-84-3
Record name 2-tert-butyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To H2SO4 (98%, 389 mL) in a 500 mL 3-neck flask was added 2-tert-butyl aniline (40.6 mL). The reaction was cooled to −10° C. and KNO3 in 3.89 g aliquots was added every 6 min for a total of 10 aliquots. Tried to maintain temperature at −5° C. to −10° C. After final addition of KNO3, stirred the reaction for five min then it was poured onto ice (50 g). The black mix was diluted with H2O and extracted with EtOAc. The aqueous layer was basified with solid NaOH slowly then extracted with EtOAc (2×). The combined organic layers were washed with 6N NaOH and then with a mix of 6N NaOH and brine, dried over Na2SO4, filtered and concentrated in vacuo to obtain crude 2-tert-butyl-5-nitro-aniline as a dark red-black oil which solidified when standing at RT. The crude material was triturated with about 130 mL hexanes. After decanting the hexanes, the material was dried to obtain a dark-red black solid.
Name
Quantity
389 mL
Type
reactant
Reaction Step One
Quantity
40.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To H2SO4 (50.0 g, 509.79 mmol) was slowly added 2-tert-Butylaniline (5.0 g, 33.50 mmol). The mixture was stirred at room temperature until it became Homogeneous, then was cooled to −10° C. before slow addition of KNO3 in small portions (5.00 g, 49.45 mmol) via a powder addition funnel. After stirring at −10° C. for an hour, the reaction mixture was poured over a small portion of ice in a 250 mL beaker, allowed to stand for 10 min, then filtered and discarded white precipitate. The aqueous solution was neutralized with NH4OH until pH 8–9 (Litmus pH paper) and partitioned between EtOAc/water. The organic phase was washed with water, and saturated NaCl solutions, dried over anhydrous Na2SO4 and evaporated to a dryness (brown oil). The brown residue was recrystallized from methanol/water to give the desired compound (4.1 g, 63%) as dark brown crystals. TLC (20% EtOAc/Hexane) Rf=0.66; 1HNMR (CDCl3) δ 7.55 (dd, J=8.4, 2.4 Hz, 1H), 7.46 (d, J=2.7 Hz, 1H), 7.35–7.33 (d, J=8.7 Hz), 4.16 (br.s, 2H), 1.44 (s, 9H).
Name
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
63%

Synthesis routes and methods III

Procedure details

To a cooled solution of sulfuric acid (90%, 50 mL) was added dropwise 2-tert-butyl-phenylamine (4.5 g, 30 mmol) at 0° C. Potassium nitrate (4.5 g, 45 mmol) was added in portions at 0° C. The reaction mixture was stirred at 0-5° C. for 5 min, poured into ice-water and then extracted with EtOAc three times. The combined organic layers were washed with brine and dried over Na2SO4. After removal of solvent, the residue was purified by recrystallization using 70% EtOH —H2O to give 2-tert-butyl-5-nitroaniline (3.7 g, 64%). 1H NMR (400 MHz, CDCl3) δ 7.56 (dd, J=8.7, 2.4 Hz, 1H), 7.48 (d, J=2.4 Hz, 1H), 7.36 (d, J=8.7 Hz, 1H), 4.17 (s, 2H), 1.46 (s, 9H); HPLC ret. time 3.27 min, 10-99% CH3CN, 5 min run; ESI-MS 195.3 m/z (MH4).
Quantity
4.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To KNO3 (7.5 g, 73.8 mmol) in conc. H2SO4 (50 mL) was slowly added to a mixture of 2-tert-butylaniline (11.0 g, 73.8 mmol) in conc. H2SO4 (50 mL) at −10° C. The mixture was stirred at −10° C. for 1 hour and poured into ice-water. The mixture was extracted with EtOAc (150 mL×3). The combined organics were washed with brine, dried over anhydrous Na2SO4, and purified by chromatography on silica gel to obtain 2-tert-butyl-5-nitroaniline (9.0 g, 63%). 1HNMR (400 MHz, CDCl3) δ 7.53 (dd, J=2.8, 8.8 Hz, 1H), 7.46 (d, J=2.8 Hz, 1H), 7.34 (d, J=8.8 Hz, 1H), 4.12 (br s, 2H), 1.44 (s, 9H).
Name
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To KNO3 (7.5 g, 73.8 mmol) in conc.H2SO4 (50 mL) was slowly added to a mixture of 2-tert-butylaniline (11.0 g, 73.8 mmol) in conc.H2SO4 (50 mL) at −10° C. The mixture was stirred at −10° C. for 1 hour and poured into ice-water. The mixture was extracted with EtOAc (150 mL×3). The combined organics were washed with brine, dried over anhydrous Na2SO4, and purified by chromatography on silica gel to obtain 2-tert-butyl-5-nitroaniline (9.0 g, 63%). 1H NMR (400 MHz, CDCl3) δ 7.53 (dd, J=2.8, 8.8 Hz, 1H), 7.46 (d, J=2.8 Hz, 1H), 7.34 (d, J=8.8 Hz, 1H), 4.12 (br s, 2H), 1.44 (s, 9H).
Name
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
11 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Tert-butyl-5-nitroaniline
Reactant of Route 2
Reactant of Route 2
2-Tert-butyl-5-nitroaniline
Reactant of Route 3
Reactant of Route 3
2-Tert-butyl-5-nitroaniline
Reactant of Route 4
Reactant of Route 4
2-Tert-butyl-5-nitroaniline
Reactant of Route 5
Reactant of Route 5
2-Tert-butyl-5-nitroaniline
Reactant of Route 6
Reactant of Route 6
2-Tert-butyl-5-nitroaniline

Citations

For This Compound
2
Citations
JMA Baas, BM Wepster - Recueil des Travaux Chimiques des …, 1967 - Wiley Online Library
The preparation of fifteen derivatives of 2‐tert.butylbenzoic acid, substituted in the aromatic nucleus in the 4‐ or the 5‐position, and of a 4,5‐disubstituted 2‐tert.butylbenzoic acid is …
Number of citations: 5 onlinelibrary.wiley.com
S Hadida, F Van Goor, J Zhou… - Journal of medicinal …, 2014 - ACS Publications
Quinolinone-3-carboxamide 1, a novel CFTR potentiator, was discovered using high-throughput screening in NIH-3T3 cells expressing the F508del-CFTR mutation. Extensive …
Number of citations: 104 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.